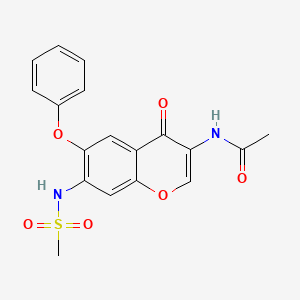
N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide
Übersicht
Beschreibung
N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a phenoxy group, a methylsulfonamido group, and an acetamide group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Iguratimod Impurity 2, also known as 3-Acetylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one or N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide, primarily targets B cells . It inhibits the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . It also inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells .
Mode of Action
The compound acts directly on B cells, suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also inhibits the metabolism of prostaglandin E2, a metabolite of arachidonic acid, bradykinin release, and the productions of interleukin (IL)-1 and -6 .
Biochemical Pathways
The compound affects the COX-2/PGE2 pathway and the kinin-forming system . It inhibits the release of bradykinin, which is involved in inflammation and pain sensation . The inhibition of cytokine production by this compound may provide an important insight into the additional mechanisms contributing to its anti-inflammatory activities .
Pharmacokinetics
It was found that Iguratimod is well-tolerated, with most adverse effects being mild . The pharmacokinetics of Iguratimod were linear from 25 to 75 mg, with a half-life of 10.25 hours .
Result of Action
The compound’s action results in the suppression of the production of immunoglobulin and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells . This leads to a reduction in inflammation and pain sensation .
Biochemische Analyse
Biochemical Properties
Iguratimod Impurity 2 has been found to interact with various biomolecules. It has been shown to inhibit the release of immunoreactive interleukin-1 (IL-1) beta from human monocytes and THP-1 cells, a human monocytic cell line . This suggests that Iguratimod Impurity 2 may interact with enzymes and proteins involved in the inflammatory response .
Cellular Effects
In terms of cellular effects, Iguratimod Impurity 2 has been shown to influence cell function by suppressing inflammatory cytokine production in cultured human synovial cells induced by tumor necrosis factor (TNF)-α . This suggests that Iguratimod Impurity 2 may have an impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of Iguratimod Impurity 2 appears to involve the inhibition of nuclear factor-κB activation, which is used in the treatment of rheumatoid arthritis . This inhibition likely occurs through binding interactions with biomolecules and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with the chromen-4-one intermediate.
Addition of the Methylsulfonamido Group: The methylsulfonamido group can be introduced through sulfonamide formation reactions, typically involving the reaction of a sulfonyl chloride with an amine.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenoxy and sulfonamido groups can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide can be compared with other sulfonamide and chromen-4-one derivatives:
Sulfonamides: Similar compounds include sulfamethoxazole and sulfadiazine, which are used as antimicrobial agents.
Chromen-4-one Derivatives: Compounds such as flavonoids and coumarins share the chromen-4-one core and exhibit various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-11(21)19-15-10-25-16-9-14(20-27(2,23)24)17(8-13(16)18(15)22)26-12-6-4-3-5-7-12/h3-10,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKQUDDPQCNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=COC2=CC(=C(C=C2C1=O)OC3=CC=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


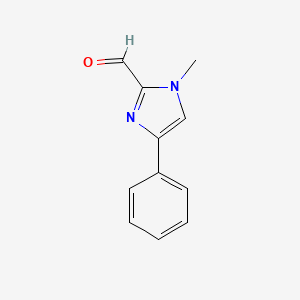
![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)
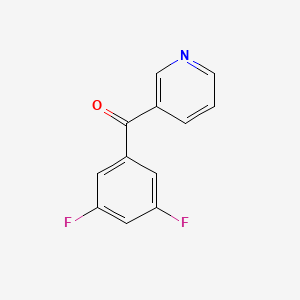
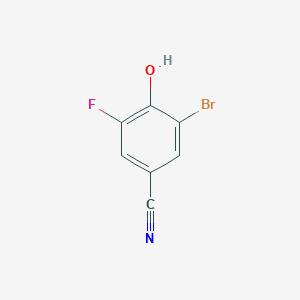

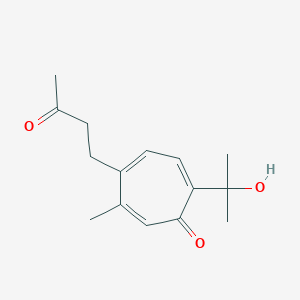

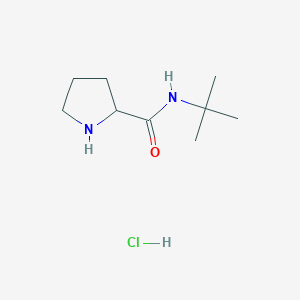
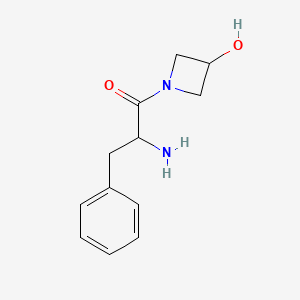
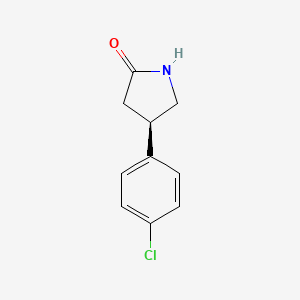

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)
